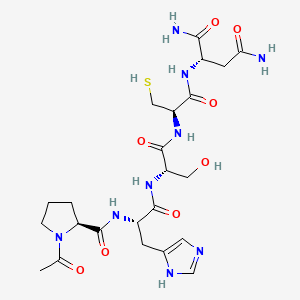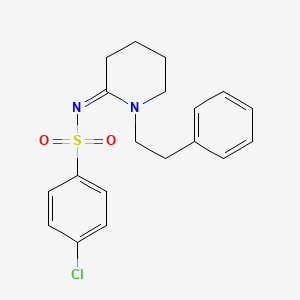
4-Chloro-N-(1-phenethylpiperidin-2-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
W-15, chemically known as 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide, is a synthetic compound that has garnered attention due to its structural similarity to the potent opioid agonist fentanyl. Initially identified in patent literature, W-15, along with its analogues, was presumed to interact with opioid receptors. recent studies have shown that W-15 does not exhibit significant opioid activity .
Preparation Methods
The synthesis of W-15 involves several steps, starting with the preparation of the piperidine ring. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Substitution Reactions: The piperidine ring undergoes substitution reactions to introduce the phenylethyl and chloro groups.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the substituted piperidine with benzenesulfonyl chloride under controlled conditions.
Chemical Reactions Analysis
W-15 undergoes various chemical reactions, including:
Oxidation: W-15 can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert W-15 to its corresponding amine derivatives.
Substitution: W-15 can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: W-15 serves as a model compound for studying the reactivity of sulfonamides and piperidine derivatives.
Biology: Research has explored the interactions of W-15 with various biological receptors, although it does not exhibit significant opioid activity.
Medicine: While initially thought to have analgesic properties, W-15’s lack of opioid activity has limited its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of W-15 is not fully understood. Initial studies suggested that it might interact with opioid receptors, but subsequent research has shown that W-15 does not exhibit significant activity at μ, δ, κ, and nociception opioid receptors. Instead, W-15 displays weak antagonist activity at 5-HT2-family serotonin receptors. This suggests that W-15 may exert its effects through interactions with serotonin receptors and other molecular targets .
Comparison with Similar Compounds
W-15 is often compared to its analogue W-18, another synthetic compound with a similar structure. Both W-15 and W-18 were initially thought to be potent opioid agonists, but research has shown that neither compound exhibits significant opioid activity. W-18 displays weak activity at sigma receptors and the peripheral benzodiazepine receptor, while W-15 shows weak antagonist activity at serotonin receptors .
Other similar compounds include:
Fentanyl: A potent opioid agonist with significant analgesic properties.
W-18: An analogue of W-15 with weak activity at sigma receptors.
Sulfonamide Derivatives: Various compounds with similar sulfonamide structures but different biological activities.
Properties
CAS No. |
93100-99-3 |
|---|---|
Molecular Formula |
C19H21ClN2O2S |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
(NE)-4-chloro-N-[1-(2-phenylethyl)piperidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C19H21ClN2O2S/c20-17-9-11-18(12-10-17)25(23,24)21-19-8-4-5-14-22(19)15-13-16-6-2-1-3-7-16/h1-3,6-7,9-12H,4-5,8,13-15H2/b21-19+ |
InChI Key |
VJHXSSVOCOBVMI-XUTLUUPISA-N |
SMILES |
C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=CC=C3 |
Isomeric SMILES |
C1CCN(/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C1)CCC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
W 15; W-15; W15. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



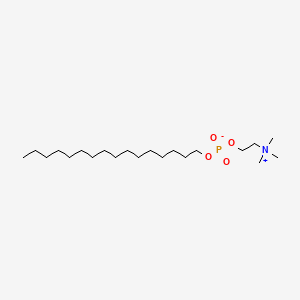
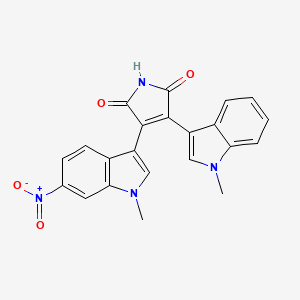
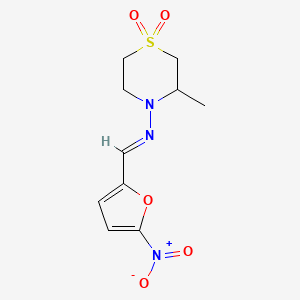
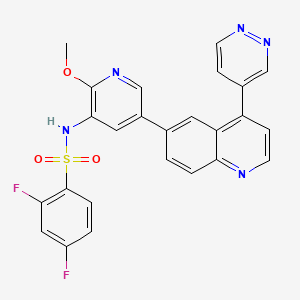
![2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B1684001.png)
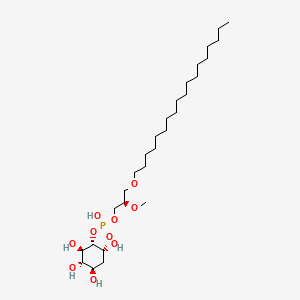
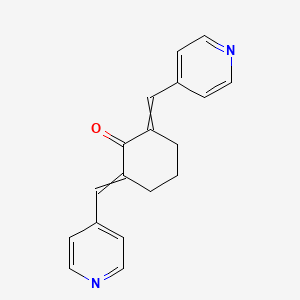
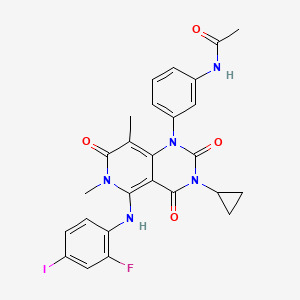
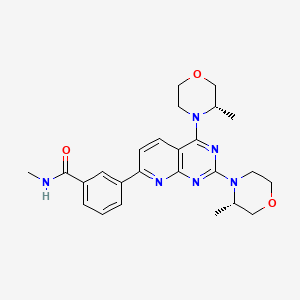
![6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B1684012.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol](/img/structure/B1684014.png)
